

m-Difluorobenzene CAS number 372-18-9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Difluorobenzene

Cat. No.: B1663923 Get Quote

An In-depth Technical Guide to m-Difluorobenzene (CAS 372-1-9)

Overview

1,3-Difluorobenzene, also known as m-Difluorobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄F₂.[1] It exists as a clear, colorless to pale yellow liquid at room temperature and is characterized by a faint, aromatic odor.[2][3][4] As a member of the fluorinated benzene derivatives, the two fluorine atoms at the meta positions confer unique electronic properties and enhanced chemical stability compared to unsubstituted benzene.[4]

This compound is a crucial intermediate in organic synthesis, particularly for the production of fluorine-containing pharmaceuticals, pesticides, and liquid crystal materials.[1][5] The strategic incorporation of the 1,3-difluorophenyl moiety is a common tactic in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6][7]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of m-Difluorobenzene are summarized below.

Physicochemical Properties

Quantitative data for m-Difluorobenzene has been aggregated from various sources to provide a comprehensive reference.



Property	Value	Source(s)
CAS Number	372-18-9	[8][9]
Molecular Formula	C ₆ H ₄ F ₂	[8][10]
Molecular Weight	114.09 g/mol	[8][11]
Appearance	Clear colorless to pale yellow liquid	[1][2][4]
Density	1.163 g/mL at 25 °C	[2][9]
Melting Point	-59 °C	[2][5][9]
Boiling Point	83 °C	[2][5][9]
Flash Point	2 °C (36 °F)	[2][5][9]
Water Solubility	Insoluble	[2][3][5]
Solubility	Soluble in many common organic solvents	[2][3]
Refractive Index (n20/D)	1.438	[2][9]
Vapor Pressure	11.03 - 19.92 kPa at 20-38.2 °C	[9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of m-Difluorobenzene.



Spectrum Type	Key Features / Shifts	Source(s)
¹ H NMR	δ (ppm): 7.27 (m), 7.05-6.63 (m) in CDCl ₃	[12]
¹³ C NMR	Data available in spectral databases	[12]
¹⁹ F NMR	Data available in spectral databases	[13]
Mass Spectrometry (EI)	m/z: 114 (M+), 88, 63	[11]
IR Spectroscopy	Data available in spectral databases	[10]

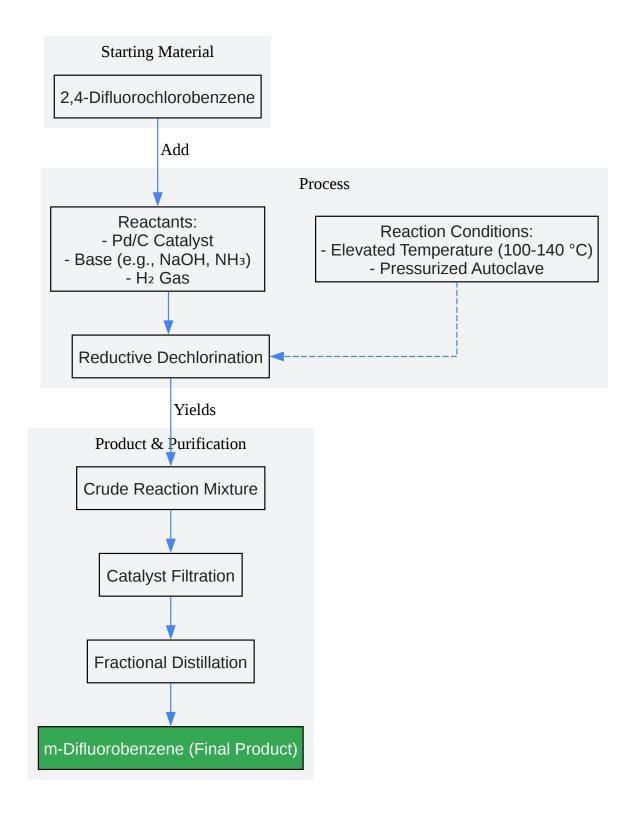
Synthesis and Experimental Protocols

Several synthetic routes to m-Difluorobenzene have been developed. The most common industrial methods often start from more readily available halogenated precursors.

Synthesis via Reductive Dechlorination

A prevalent method involves the catalytic reductive dechlorination of 2,4-difluorochlorobenzene. This process is efficient and avoids the use of unstable diazonium salts.[14][15]





Click to download full resolution via product page

Fig 1. Synthesis workflow for m-Difluorobenzene via reductive dechlorination.

Foundational & Exploratory





Experimental Protocol: Reductive Dechlorination of 2,4-difluorochlorobenzene[14][15]

- Apparatus Setup: A high-pressure autoclave is used as the reaction vessel.
- Charging the Vessel: To the autoclave, add 415 g (2.8 mol) of 2,4-difluorochlorobenzene, 10 g of Pd/C catalyst (5% strength, 50% moisture content), 120 g of NaOH, and 500 mL of water.[15]
- Reaction Execution: Seal the autoclave and slowly heat the mixture to 100 °C in the
 presence of hydrogen gas under pressure. Maintain this temperature until hydrogen uptake
 ceases, indicating the completion of the reductive dechlorination.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
 - Separate the catalyst from the reaction mixture by filtration.[14][15]
 - Transfer the biphasic filtrate to a separatory funnel and separate the organic phase.
 - Subject the organic phase to fractional distillation to yield pure 1,3-difluorobenzene.[14]
 [15]

Other Synthetic Methods

- Diazotization and Hydro-dediazotization: This route involves the diazotization of 2,4-difluoroaniline followed by the hydro-de-diazotization of the resulting diazonium salt.[5] While it can provide good yields under mild conditions, the instability and potential explosivity of diazonium salt intermediates pose significant safety risks, making continuous-flow technology a safer alternative for this method.[5]
- Balz-Schiemann Reaction: A classic method for synthesizing aryl fluorides, this reaction converts an aryl amine to a diazonium tetrafluoroborate, which is then thermally decomposed.[2][5] However, it often suffers from multiple steps, low yields, and the production of toxic boron trifluoride gas.[5]
- Halogen Exchange (Finkelstein Reaction): This method introduces fluorine via halogen exchange. While the reaction route is short, it is often limited by the need for large amounts



of fluorinating agents, high reaction temperatures, and low selectivity.[5]

Chemical Reactivity

The two highly electronegative fluorine atoms significantly influence the reactivity of the benzene ring.

Electrophilic Aromatic Substitution

The fluorine atoms exhibit a dual electronic effect:

- Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[16]
- Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic pi system, which directs incoming electrophiles to the positions ortho and para to the fluorine atoms.

The inductive effect is generally stronger, making the overall reaction rate slower than that of benzene. The resonance effect dictates the regioselectivity. For m-Difluorobenzene, the positions are activated or deactivated as follows:

Fig 2. Directing effects in electrophilic substitution of m-Difluorobenzene.

The positions at C4 and C6 are the most favorable for electrophilic attack as they are ortho to one fluorine and para to the other, receiving additive resonance stabilization. Position C2 is ortho to both fluorine atoms, and C5 is meta to both, making them less reactive.

Applications in Research and Drug Development

m-Difluorobenzene is a valuable building block, primarily in the pharmaceutical and agrochemical industries.[1][4]

Intermediate for Active Pharmaceutical Ingredients (APIs)



It serves as a key precursor for many fluorine-containing drugs.[1] A prominent example is its use in the synthesis of the antifungal agent Fluconazole.[1][5] The inclusion of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[6][7][17] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation.[6]



Click to download full resolution via product page

Fig 3. Logical flow from m-Difluorobenzene to advanced pharmaceutical compounds.

Agrochemicals and Materials Science

In agrochemicals, the difluorophenyl moiety is incorporated into various pesticides, herbicides, and fungicides, such as Flucycloxuron and Diflubenzuron.[5] These compounds often function by inhibiting key biological pathways in pests, such as chitin biosynthesis.[18] Additionally, m-Difluorobenzene and its derivatives are used in the synthesis of liquid crystal materials.[5]

Safety and Handling

m-Difluorobenzene is a hazardous chemical that requires careful handling in a controlled laboratory environment.



Hazard Category	Description and Precautions	Source(s)
Flammability	Highly flammable liquid and vapor (Flash Point: 2 °C). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground containers to prevent static discharge.	[2][19]
Toxicity	The toxicological properties have not been fully investigated. Harmful if inhaled. Upon heating or combustion, it can decompose to release toxic gaseous hydrogen fluoride (HF).	[5][19][20]
Handling	Handle in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. Avoid contact with skin and eyes.	[19][20]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area. Keep away from strong oxidizing agents.	[4][9][19]
Disposal	Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.	[19]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 372-18-9: 1,3-Difluorobenzene | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of Fluorine in Medicinal Chemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzene, 1,3-difluoro- (CAS 372-18-9) Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chembk.com [chembk.com]
- 10. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 11. 1,3-Difluorobenzene | C6H4F2 | CID 9741 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. US5504264A Process for preparing 1,3-difluorobenzene Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. quora.com [quora.com]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]



• To cite this document: BenchChem. [m-Difluorobenzene CAS number 372-18-9].

BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1663923#m-difluorobenzene-cas-number-372-18-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com